molecular formula C20H25ClN2O6S B5045380 N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5045380
M. Wt: 456.9 g/mol
InChI Key: IYAQEHHCWZJWQU-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including chloro, methoxy, dimethoxy, and methylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenyl and 3,4-dimethoxyphenyl derivatives, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use as a drug or pharmaceutical intermediate.

    Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide
  • N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)acetamide

Uniqueness

N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O6S/c1-27-17-8-6-15(21)12-16(17)23(30(4,25)26)13-20(24)22-10-9-14-5-7-18(28-2)19(11-14)29-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQEHHCWZJWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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